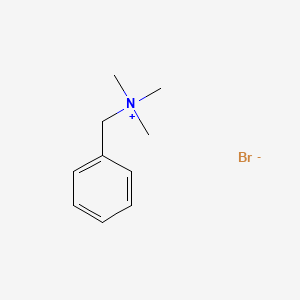

Benzyltrimethylammonium bromide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

benzyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.BrH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZYBYIOAZTMGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14800-24-9 (Parent) | |

| Record name | Benzyltrimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40968236 | |

| Record name | N,N,N-Trimethyl(phenyl)methanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white hygroscopic solid; [Acros Organics MSDS] | |

| Record name | Benzyltrimethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | Benzyltrimethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5350-41-4 | |

| Record name | Benzyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5350-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltrimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5350-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Trimethyl(phenyl)methanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyltrimethylammonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF55CY4478 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of Benzyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Benzyltrimethylammonium bromide (BTBAB), a quaternary ammonium salt with significant applications in organic synthesis, phase transfer catalysis, and as an antimicrobial agent. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and logical workflows for its characterization.

Core Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3]

Quantitative Data Summary

The following tables summarize the key quantitative physical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 5350-41-4 | [2][3] |

| Molecular Formula | C₁₀H₁₆BrN | [3][4] |

| Molecular Weight | 230.14 g/mol | [4] |

| IUPAC Name | benzyl(trimethyl)azanium;bromide | [3][4] |

| Property | Value | Source |

| Melting Point | 230-232 °C | [5] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility in Water | Soluble | [1][5][6][7] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, and acetone | [1][6] |

| Density | 1.192 g/cm³ | [5] |

Crystal Structure

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to get an approximate melting point.

-

Observe the sample through the magnifying lens. The temperature at which the first drop of liquid appears is the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the melting range.

-

Allow the apparatus to cool.

-

For a more precise measurement, repeat the process with a fresh sample, setting the heating rate to a slower value (1-2 °C per minute) as the temperature approaches the previously observed approximate melting point.

-

Record the temperatures for the start and end of the melting range.

Solubility Determination (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in a given solvent (e.g., water) at a specific temperature.

Materials:

-

This compound

-

Solvent (e.g., distilled water)

-

Thermostatically controlled water bath or incubator

-

Stirrer/shaker

-

Filter apparatus (e.g., syringe filter or vacuum filtration)

-

Analytical balance

-

Glass vials with screw caps

-

Oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a glass vial.

-

Seal the vial and place it in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or shaking to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe and filter it through a syringe filter into a pre-weighed vial. This step should be done quickly to avoid temperature changes.

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

-

The final weight of the vial will give the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

Density Determination (Gas Pycnometry)

Objective: To determine the true density of this compound solid.

Materials:

-

This compound sample

-

Gas pycnometer

-

Helium gas (or another inert gas)

-

Analytical balance

Procedure:

-

Weigh a sufficient amount of the dry this compound sample.

-

Calibrate the gas pycnometer according to the manufacturer's instructions.

-

Place the weighed sample into the sample chamber of the pycnometer.

-

Seal the chamber and purge it with helium gas to remove any air and adsorbed moisture.

-

Run the analysis cycle. The instrument will automatically pressurize the reference chamber with helium, then expand the gas into the sample chamber.

-

The instrument measures the pressure difference and, knowing the volumes of the chambers, calculates the volume of the solid sample, excluding any pore volume.

-

The density is then automatically calculated as the mass of the sample divided by the measured volume.

Spectroscopic Analysis

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Thoroughly dry both the this compound sample and the KBr to remove any moisture, which can interfere with the IR spectrum.

-

In an agate mortar, grind a small amount of the sample (approx. 1-2 mg) with about 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture into the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Objective: To obtain the proton NMR spectrum of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the this compound sample (approx. 5-10 mg) in about 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

-

Cap the NMR tube and gently shake to ensure the sample is fully dissolved.

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Tune and shim the spectrometer to obtain a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Logical Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of the physical properties of this compound.

References

- 1. CAS 5350-41-4: this compound [cymitquimica.com]

- 2. This compound | 5350-41-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. This compound | C10H16BrN | CID 21449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 5350-41-4 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

Benzyltrimethylammonium Bromide: A Comprehensive Technical Guide for Researchers

CAS Number: 5350-41-4

Chemical Structure:

Figure 1: 2D structure of this compound.

This technical guide provides an in-depth overview of this compound (BTBAB), a quaternary ammonium salt with diverse applications in organic synthesis and potential relevance in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and key applications, including experimental protocols and mechanistic insights.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5350-41-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₆BrN | [1][2][3] |

| Molecular Weight | 230.14 g/mol | [1][2][3] |

| Melting Point | 230-232 °C (decomposes) | |

| Solubility | Soluble in water, ethanol, and methanol. | |

| Appearance | White to off-white crystalline powder | |

| SMILES | C--INVALID-LINK--(C)Cc1ccccc1.[Br-] | [3] |

| InChI | InChI=1S/C10H16N.BrH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | [2][3] |

| InChIKey | UUZYBYIOAZTMGC-UHFFFAOYSA-M | [2][3] |

Synthesis of this compound

The most common method for the synthesis of this compound is through the quaternization of trimethylamine with benzyl bromide.

General Experimental Protocol:

Reaction:

C₆H₅CH₂Br + N(CH₃)₃ → [C₆H₅CH₂N(CH₃)₃]⁺Br⁻

Procedure:

-

Dissolve benzyl bromide (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

-

Add a solution of trimethylamine (1.0-1.5 equivalents) in the same solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

The product, this compound, will precipitate out of the solution as a white solid.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dry under vacuum.

This procedure typically affords the desired product in high yield.

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as a phase-transfer catalyst. Its amphiphilic nature, possessing both a hydrophobic benzyl group and a hydrophilic quaternary ammonium salt, allows it to facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic).

Phase-Transfer Catalysis

As a phase-transfer catalyst, this compound transports anions from the aqueous phase to the organic phase, where they can react with organic substrates. This enhances reaction rates and allows for milder reaction conditions.

References

Benzyltrimethylammonium bromide synthesis from benzyl bromide and trimethylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of Benzyltrimethylammonium Bromide (BTMAB) from benzyl bromide and trimethylamine. It includes a detailed experimental protocol, a summary of reaction parameters, and a description of the underlying chemical principles.

Introduction

This compound is a quaternary ammonium salt with a wide range of applications in organic synthesis, analytical chemistry, and materials science.[1][2] It is frequently utilized as a phase transfer catalyst, an antimicrobial agent, and in drug delivery systems due to its amphiphilic nature, possessing both a hydrophobic benzyl group and a hydrophilic quaternary ammonium head.[1][3][4] The synthesis of BTMAB is a straightforward yet crucial process for laboratories engaged in these fields. This guide focuses on the most common and efficient method: the direct quaternization of trimethylamine with benzyl bromide.[1]

Compound Profile:

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₆BrN[2][5] |

| Molecular Weight | 230.14 g/mol [6][7] |

| Appearance | White to off-white crystalline powder[1] |

| CAS Number | 5350-41-4[5][6] |

| Melting Point | 230-232 °C[7] |

Reaction Mechanism and Principles

The synthesis of this compound is a classic example of the Menshutkin reaction, which involves the alkylation of a tertiary amine to form a quaternary ammonium salt.[8] In this specific case, the tertiary amine is trimethylamine, and the alkylating agent is benzyl bromide.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group. The polarity of the solvent plays a significant role in stabilizing the charged transition state and thus influences the reaction rate.[8]

Experimental Protocol

This section details a general and reliable procedure for the synthesis of this compound.

Materials and Reagents:

-

Benzyl bromide (C₇H₇Br)

-

Trimethylamine (N(CH₃)₃), typically as a solution (e.g., 33 wt% in ethanol)[6]

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O), pre-cooled

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Magnetic stir plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Buchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve benzyl bromide (1 equivalent) in anhydrous tetrahydrofuran (THF). The typical solvent ratio is 50 mL of THF per gram of benzyl bromide.[6][9]

-

Addition of Trimethylamine: To the stirred solution of benzyl bromide, add trimethylamine (1.5 equivalents).[6][9] Often, a 33 wt% solution of trimethylamine in ethanol is used.[6]

-

Reaction: Stir the reaction mixture at room temperature (approximately 25°C) for 24 hours.[6][9] As the reaction progresses, the product, this compound, will precipitate as a white solid.[6]

-

Isolation of Product: After 24 hours, cool the suspension to 0°C in an ice bath.[6]

-

Filtration and Washing: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with pre-cooled diethyl ether to remove any unreacted starting materials and solvent residues.[6]

-

Drying: Dry the collected solid under vacuum to afford the final product, this compound.[6]

Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on the provided protocol.

| Parameter | Value/Condition | Reference |

| Reactant Stoichiometry | Benzyl bromide (1 equiv.), Trimethylamine (1.5 equiv.) | [6][9] |

| Solvent System | Tetrahydrofuran (THF) and Ethanol | [6][9] |

| Reaction Temperature | Room Temperature (~25°C) | [6][9] |

| Reaction Time | 24 hours | [6][9] |

| Product Yield | Typically high (often cited as consistent with literature reports) | [6] |

| Purification Method | Filtration and washing with cold diethyl ether | [6] |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as an irritant to the skin, eyes, and respiratory system.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[10] All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

References

- 1. Buy this compound | 5350-41-4 [smolecule.com]

- 2. CAS 5350-41-4: this compound [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound 97 5350-41-4 [sigmaaldrich.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Benzyltriethylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 10. This compound 97 5350-41-4 [sigmaaldrich.com]

Navigating the Solubility of Benzyltrimethylammonium Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyltrimethylammonium bromide (BTBAB) in organic solvents. While qualitative data indicates its solubility in several common organic solvents, a notable scarcity of precise quantitative data exists in publicly accessible literature. This guide summarizes the available qualitative information and presents a detailed experimental protocol for the accurate determination of BTBAB solubility, empowering researchers to generate critical data for their specific applications.

Solubility Profile of this compound

This compound is a quaternary ammonium salt characterized by a positively charged nitrogen atom bonded to three methyl groups and a benzyl group. This structure imparts a degree of polarity, influencing its solubility in various media. It is generally known to be soluble in polar organic solvents.

Qualitative Solubility Data

While specific quantitative solubility values (e.g., in g/L or mol/L at a given temperature) are not widely reported, the following table consolidates the available qualitative information from various technical sources.[1][2][3]

| Solvent | Solvent Type | Solubility | Notes |

| Methanol | Protic | Soluble[1][3] | |

| Ethanol | Protic | Soluble[1][3] | One source specifies solubility in "hot ethanol". |

| Acetone | Aprotic | Soluble[1] | |

| Dichloromethane | Aprotic | Soluble[3] | |

| Water | Protic | Soluble[1][2][4] | Included for reference as a polar protic solvent. |

Note: The lack of quantitative data underscores the importance of empirical determination for applications requiring precise concentrations.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, this section provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest. The described method is the widely accepted isothermal equilibrium technique coupled with gravimetric analysis for concentration determination.[5][6][7][8]

Principle

The principle of this method is to create a saturated solution of BTBAB in the chosen solvent at a constant temperature.[5][8] By allowing the solution to reach equilibrium, the supernatant will contain the maximum amount of dissolved solute at that temperature. The concentration of the solute in a known mass or volume of the supernatant is then determined gravimetrically after the evaporation of the solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatic shaker or water bath with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps with PTFE liners)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

Pipettes and tips

-

Pre-weighed, clean, and dry evaporating dishes or vials for gravimetric analysis

-

Drying oven or vacuum desiccator

-

Fume hood

Experimental Procedure

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of BTBAB.[9] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 4 hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and discard the initial few drops to saturate the filter material and avoid adsorption-related errors.[9]

-

Filter the remaining supernatant into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact weight of the empty container.

-

-

Gravimetric Analysis:

-

Weigh the container with the filtered saturated solution to determine the total mass of the solution.

-

Place the container in a fume hood and gently evaporate the solvent at a temperature well below the boiling point of the solvent and the decomposition temperature of BTBAB. A stream of inert gas (e.g., nitrogen) can facilitate this process.

-

Once the solvent appears to be fully evaporated, transfer the container to a drying oven or vacuum desiccator to remove any residual solvent. Dry to a constant weight.[5][8][10]

-

After cooling to room temperature in a desiccator, weigh the container with the dried BTBAB residue.

-

Data Calculation

-

Mass of the solvent:

-

Mass of solvent = (Mass of container + saturated solution) - (Mass of container + dried BTBAB)

-

-

Mass of dissolved BTBAB:

-

Mass of dissolved BTBAB = (Mass of container + dried BTBAB) - (Mass of empty container)

-

-

Solubility Calculation:

-

The solubility can be expressed in various units. For example, in grams of solute per 100 grams of solvent:

-

Solubility ( g/100 g solvent) = (Mass of dissolved BTBAB / Mass of the solvent) * 100

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining BTBAB solubility.

Conclusion

While this compound is qualitatively understood to be soluble in several key organic solvents, the lack of precise quantitative data in the scientific literature necessitates empirical determination for research and development applications. The isothermal equilibrium method with gravimetric analysis provides a robust and reliable means to generate this critical data. By following the detailed protocol outlined in this guide, researchers can accurately determine the solubility of this compound in solvents relevant to their work, thereby facilitating more precise and reproducible experimental outcomes.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 5350-41-4: this compound [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | 5350-41-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. cefns.nau.edu [cefns.nau.edu]

An In-depth Technical Guide on the Mechanism of Action of Benzyltrimethylammonium Bromide as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Benzyltrimethylammonium bromide (BTBAB) as a phase transfer catalyst (PTC). It delves into the core principles of phase transfer catalysis, the specific role of BTBAB in facilitating reactions between immiscible phases, and a detailed examination of its application in the Williamson ether synthesis. This guide synthesizes key kinetic data and provides a detailed experimental protocol to offer a practical resource for researchers in organic synthesis and drug development.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase. Many organic reactions involve a nucleophile, often an inorganic salt soluble in water, and an organic substrate soluble in a nonpolar organic solvent. Under normal conditions, the reaction between these two species is extremely slow or nonexistent due to the phase barrier that prevents the reactants from interacting.

A phase transfer catalyst is a substance that transports a reactant from one phase to another, thereby enabling the reaction to proceed. Quaternary ammonium salts, such as this compound, are a common class of phase transfer catalysts. These catalysts possess both hydrophilic (the charged ammonium head) and lipophilic (the organic substituents) properties, allowing them to shuttle anions from the aqueous phase into the organic phase.

The use of PTC offers several advantages in organic synthesis, including:

-

Increased reaction rates and yields.

-

Milder reaction conditions (e.g., lower temperatures).

-

Reduced need for expensive and hazardous anhydrous or polar aprotic solvents.

-

Simplified work-up procedures.

This compound (BTBAB): A Profile

This compound (BTBAB) is a quaternary ammonium salt with the chemical formula C₁₀H₁₆BrN. It is a white to off-white crystalline solid soluble in water and polar organic solvents. Its structure, featuring a positively charged nitrogen atom bonded to three methyl groups and a benzyl group, imparts the amphiphilic character essential for its function as a phase transfer catalyst. The benzyl group provides sufficient lipophilicity to allow the cation to be soluble in the organic phase, while the charged trimethylammonium group facilitates its interaction with anions in the aqueous phase.

The Core Mechanism of Action: The Starks' Extraction Mechanism

The catalytic action of this compound in a liquid-liquid phase transfer system is generally explained by the Starks' extraction mechanism. This mechanism involves the transfer of the anion from the aqueous phase to the organic phase, where the reaction with the organic substrate occurs. The catalytic cycle can be broken down into the following key steps:

-

Anion Exchange at the Interface: At the interface between the aqueous and organic phases, the BTBAB cation (Q⁺) exchanges its bromide anion (Br⁻) for the nucleophilic anion (Nu⁻) from the aqueous phase. This results in the formation of a lipophilic ion pair, [Q⁺Nu⁻].

-

Transfer into the Organic Phase: The newly formed ion pair, [Q⁺Nu⁻], being sufficiently soluble in the organic solvent due to the organic groups on the cation, migrates from the interface into the bulk of the organic phase.

-

Reaction in the Organic Phase: In the organic phase, the nucleophile (Nu⁻) is now "naked" and highly reactive as it is not strongly solvated by protic solvents. This highly reactive nucleophile then attacks the organic substrate (RX) in a substitution reaction, forming the desired product (RNu) and releasing the bromide anion (X⁻ is often Br⁻ from the substrate).

-

Catalyst Regeneration: The BTBAB cation (Q⁺) then pairs with the newly generated anion (X⁻) and transfers back to the interface, ready to start another catalytic cycle.

This continuous process allows for the transport of a stoichiometric amount of the nucleophile into the organic phase using only a catalytic amount of BTBAB.

Visualizing the Catalytic Cycle

The following diagram illustrates the phase transfer catalytic cycle of this compound in a typical nucleophilic substitution reaction.

Caption: Phase transfer catalytic cycle of this compound (Q⁺X⁻).

Case Study: Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a reaction that benefits significantly from phase transfer catalysis. This reaction involves the synthesis of an ether from an organohalide and an alkoxide or phenoxide. The reaction of benzyl bromide with phenols to form aryl benzyl ethers is a well-studied example where BTBAB has been employed as the phase transfer catalyst.

Quantitative Data

The following table summarizes the kinetic data for the Williamson ether synthesis of various substituted phenols with benzyl bromide, catalyzed by this compound. The data highlights the influence of substituents on the reaction rate.

| Phenol Substituent | k x 10³ (s⁻¹) at 60°C |

| 4-Nitro | 12.5 |

| 4-Chloro | 5.8 |

| 4-Bromo | 5.5 |

| H | 3.2 |

| 4-Methyl | 2.1 |

| 4-Methoxy | 1.5 |

The data indicates that electron-withdrawing groups on the phenol increase the rate of reaction, while electron-donating groups decrease the rate. This is consistent with the formation of the phenoxide anion in the aqueous phase, which is favored by electron-withdrawing substituents that increase the acidity of the phenol.

Detailed Experimental Protocol: Synthesis of Aryl Benzyl Ether

This section provides a detailed experimental protocol for the synthesis of an aryl benzyl ether via Williamson ether synthesis using this compound as the phase transfer catalyst.

Materials and Reagents:

-

Substituted Phenol (10 mmol)

-

Benzyl Bromide (12 mmol)

-

Sodium Hydroxide (20 mmol)

-

This compound (BTBAB) (1 mmol)

-

Toluene (50 mL)

-

Distilled Water (50 mL)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separating funnel)

Experimental Workflow Diagram

Caption: Experimental workflow for BTBAB-catalyzed Williamson ether synthesis.

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with the substituted phenol (10 mmol), toluene (50 mL), and an aqueous solution of sodium hydroxide (20 mmol in 50 mL of water).

-

The mixture is stirred vigorously to ensure good mixing of the two phases. This compound (1 mmol) is then added to the reaction mixture.

-

The reaction mixture is heated to 60°C. Benzyl bromide (12 mmol) is added dropwise from the dropping funnel over a period of 30 minutes.

-

The reaction is allowed to proceed at 60°C with continuous vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature.

-

The organic layer is separated using a separating funnel. The aqueous layer is extracted with toluene (2 x 20 mL).

-

The combined organic layers are washed with water (2 x 30 mL) and then with brine (30 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure aryl benzyl ether.

-

The structure and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Applications in Drug Development

The principles of phase transfer catalysis and the use of catalysts like BTBAB are highly relevant in drug development and pharmaceutical manufacturing. Many active pharmaceutical ingredients (APIs) are complex organic molecules that require multi-step syntheses. PTC can be employed to:

-

Improve the efficiency of key synthetic steps: By increasing yields and reducing reaction times, PTC can make the synthesis of drug candidates more economically viable.

-

Enable the use of greener chemistry: The ability to use water as a solvent and avoid hazardous organic solvents aligns with the growing emphasis on sustainable and environmentally friendly manufacturing processes in the pharmaceutical industry.

-

Facilitate the synthesis of chiral molecules: Chiral phase transfer catalysts can be used to induce stereoselectivity in reactions, which is crucial for the synthesis of enantiomerically pure drugs.

Conclusion

This compound is a versatile and effective phase transfer catalyst that plays a crucial role in facilitating a wide range of organic reactions, particularly nucleophilic substitutions like the Williamson ether synthesis. Its mechanism of action, based on the extraction of anions from an aqueous phase into an organic phase, allows for reactions to proceed under milder conditions with improved efficiency. This technical guide has provided a detailed overview of the core principles of BTBAB's catalytic activity, supported by quantitative data and a practical experimental protocol. A thorough understanding of these concepts is invaluable for researchers and professionals in organic synthesis and drug development, enabling them to leverage the power of phase transfer catalysis in their work.

An In-depth Technical Guide to the Surfactant Properties and Micelle Formation of Benzyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium bromide (BTAB) is a cationic surfactant of significant interest across various scientific and industrial domains, including organic synthesis, material science, and pharmaceutical formulations. Its amphiphilic nature, arising from a hydrophobic benzyl group and a hydrophilic quaternary ammonium headgroup, enables it to self-assemble into micelles in aqueous solutions above a certain concentration and temperature. This technical guide provides a comprehensive overview of the core surfactant properties of BTAB, detailing its micelle formation, the experimental protocols for its characterization, and the influence of external factors on its aggregation behavior. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Core Surfactant Properties of this compound

The self-assembly of surfactant molecules into micelles is a critical phenomenon that dictates their functionality. Key parameters that define the micellar behavior of this compound are summarized below.

| Property | Value | Method of Determination |

| Chemical Formula | C₁₀H₁₆BrN | - |

| Molecular Weight | 230.14 g/mol | - |

| Critical Micelle Concentration (CMC) | 0.11 mol/L | Tensiometry |

| Surface Tension at CMC (γ_cmc) | Data not available | Tensiometry |

| Maximum Surface Excess (Γ_max) | 3.11 x 10⁻⁶ mol/m² | Tensiometry |

| Aggregation Number (N_agg) | Data not available | Fluorescence Quenching |

| Krafft Temperature (T_k) | Data not available | Conductivity |

| Melting Point | 230-232 °C | - |

Note: While specific experimental values for the aggregation number and Krafft temperature of BTAB were not found in the available literature, this guide provides detailed protocols for their determination. The melting point serves as a theoretical upper limit for the Krafft temperature in an aqueous solution.

Micelle Formation: A Dynamic Equilibrium

The formation of micelles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic benzyl tails of the BTAB monomers minimize their contact with water molecules by aggregating to form a nonpolar core. The hydrophilic trimethylammonium headgroups remain on the exterior, interacting with the surrounding water and forming the micellar corona. This process is a dynamic equilibrium between surfactant monomers and micelles.

Below the Critical Micelle Concentration (CMC), BTAB molecules exist predominantly as monomers in the solution and at the air-water interface, leading to a decrease in surface tension. As the concentration increases and reaches the CMC, the interface becomes saturated with monomers, and the self-assembly into micelles begins. Above the CMC, the concentration of free monomers remains relatively constant, and any additional surfactant molecules primarily form new micelles.

Figure 1: A diagram illustrating the transition from surfactant monomers to micellar aggregates as the concentration of this compound surpasses the Critical Micelle Concentration (CMC).

Experimental Protocols for Characterization

Accurate determination of the physicochemical properties of BTAB is essential for its effective application. The following sections detail the standard experimental methodologies for characterizing its surfactant behavior.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Surface tensiometry is a primary and widely used method to determine the CMC of surfactants. It relies on measuring the surface tension of a solution as a function of surfactant concentration.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of BTAB in deionized water (e.g., 200 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range both below and above the expected CMC (e.g., from 0.1 mM to 150 mM).

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature (e.g., 25°C).

-

Ensure the platinum ring or plate is thoroughly cleaned and flamed before each measurement to remove any organic contaminants.

-

Allow the surface tension reading to stabilize before recording the value for each concentration.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the BTAB concentration (log C).

-

The resulting plot will typically show two linear regions. The first region exhibits a sharp decrease in surface tension with increasing concentration. The second region, above the CMC, shows a plateau where the surface tension remains relatively constant.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

-

Figure 2: A flowchart outlining the key steps in determining the Critical Micelle Concentration (CMC) of this compound using surface tensiometry.

Determination of Aggregation Number (N_agg) by Fluorescence Quenching

Fluorescence quenching is a powerful technique to determine the average number of surfactant molecules in a micelle (aggregation number). This method utilizes a fluorescent probe and a quencher that preferentially partition into the micellar core.

Methodology:

-

Reagent Selection:

-

Fluorophore (Probe): A hydrophobic fluorescent molecule that solubilizes in the micelle core (e.g., pyrene).

-

Quencher: A molecule that can accept the excited state energy from the fluorophore, also partitioning into the micelle (e.g., a long-chain alkylpyridinium halide).

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions with a fixed concentration of BTAB well above its CMC.

-

Add a constant, low concentration of the fluorescent probe to each solution.

-

Add varying concentrations of the quencher to these solutions.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the probe in each sample using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen probe.

-

-

Data Analysis:

-

The relationship between the fluorescence intensity and the quencher concentration can be described by the following equation, assuming a Poisson distribution of the quencher molecules among the micelles: ln(I₀/I) = [Q] / ([S] - CMC) / N_agg where:

-

I₀ is the fluorescence intensity in the absence of the quencher.

-

I is the fluorescence intensity in the presence of the quencher.

-

[Q] is the concentration of the quencher.

-

[S] is the total surfactant concentration.

-

CMC is the critical micelle concentration.

-

N_agg is the aggregation number.

-

-

A plot of ln(I₀/I) versus [Q] should yield a straight line.

-

The aggregation number (N_agg) can be calculated from the slope of this line.

-

Figure 3: A flowchart detailing the experimental procedure for determining the micelle aggregation number (N_agg) of this compound using the fluorescence quenching method.

Determination of Krafft Temperature (T_k) by Conductivity

The Krafft temperature is the temperature at which the solubility of a surfactant equals its CMC. Below the Krafft temperature, the surfactant exists as a crystalline solid in equilibrium with a low concentration of monomers, and no micelles are formed. The Krafft temperature can be determined by monitoring the change in conductivity of a surfactant solution with temperature.

Methodology:

-

Sample Preparation: Prepare an aqueous solution of BTAB at a concentration significantly higher than its CMC.

-

Conductivity Measurement:

-

Place the solution in a thermostated vessel equipped with a conductivity probe and a magnetic stirrer.

-

Cool the solution until the surfactant precipitates.

-

Slowly heat the solution at a constant rate while continuously stirring and recording the conductivity and temperature.

-

-

Data Analysis:

-

Plot the conductivity as a function of temperature.

-

The plot will show a sharp increase in conductivity at a specific temperature. This inflection point corresponds to the Krafft temperature (T_k), where the surfactant crystals dissolve to form micelles, leading to a significant increase in the number of charge carriers (ions and charged micelles) in the solution.

-

Figure 4: A flowchart illustrating the process of determining the Krafft temperature (T_k) of this compound by measuring the change in conductivity with temperature.

Factors Influencing Micelle Formation

The micellization of this compound is sensitive to the surrounding environmental conditions. Understanding these influences is crucial for controlling and optimizing its performance in various applications.

Effect of Electrolytes

The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant like BTAB generally leads to a decrease in the CMC. The added counter-ions (Cl⁻ in the case of NaCl) reduce the electrostatic repulsion between the positively charged headgroups of the BTAB molecules in the micelle. This shielding effect facilitates the aggregation of surfactant monomers into micelles at a lower concentration.

Effect of Temperature

Temperature has a more complex effect on the micellization of ionic surfactants. For many cationic surfactants, the CMC initially decreases with an increase in temperature, reaches a minimum, and then increases. This U-shaped behavior is a result of two opposing effects:

-

Increased Hydrophobicity: As the temperature increases, the solubility of the hydrophobic benzyl group in water decreases, which favors micellization and thus lowers the CMC.

-

Disruption of Water Structure: At higher temperatures, the structured water molecules around the hydrophobic tails are disrupted, which disfavors micellization and leads to an increase in the CMC.

The temperature at which the minimum CMC is observed is specific to the surfactant. The aggregation number can also be affected by temperature, often decreasing as the temperature rises.

Conclusion

This technical guide has provided a detailed overview of the surfactant properties and micelle formation of this compound. While a specific aggregation number and Krafft temperature for BTAB remain to be experimentally determined and reported in the literature, the provided protocols offer a clear pathway for their characterization. The fundamental understanding of its CMC, the influence of electrolytes and temperature on its micellization, and the methodologies for its analysis are critical for researchers and professionals working in drug development, materials science, and other fields where the controlled self-assembly of surfactants is paramount. The structured data and visual workflows presented herein serve as a valuable resource for the effective utilization and further investigation of this versatile cationic surfactant.

Thermal Stability and Decomposition of Benzyltrimethylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of benzyltrimethylammonium bromide (BTMB). A thorough understanding of the thermal properties of this quaternary ammonium salt is critical for its application in chemical synthesis, particularly as a phase-transfer catalyst, and in pharmaceutical formulations where it may be subjected to various processing temperatures. This document summarizes key thermal analysis data, details relevant experimental methodologies, and outlines the primary decomposition pathways.

Thermal Properties of this compound

This compound is a crystalline solid with notable thermal stability. Its thermal behavior is primarily characterized by its melting point and subsequent decomposition.

Physical and Thermal Data Summary

The key thermal parameters for this compound are summarized in the table below. These values have been compiled from various sources and represent typical data obtained through thermal analysis techniques.

| Parameter | Value | Method of Determination |

| Melting Point | 224–234 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Onset Temperature (Td) | ~220–222 °C | Thermogravimetric Analysis (TGA) (under N2 atmosphere) |

| Dissociation Reaction Enthalpy (ΔrH°) | -88 ± 4 kJ/mol | Calorimetry (in DMSO solution) |

Experimental Protocols for Thermal Analysis

Accurate characterization of the thermal properties of this compound relies on standardized experimental procedures. The following sections detail representative protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring changes in its mass as a function of temperature.

Objective: To determine the decomposition onset temperature and mass loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Parameters:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 400-500 °C at a constant heating rate, commonly 10 °C/min.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset decomposition temperature is determined from this curve.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique is ideal for determining melting points and enthalpies of transition.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter.

Experimental Parameters:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically heating from ambient temperature to above the melting point (e.g., 250 °C) at a constant rate of 10 °C/min.

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic transition, and the enthalpy of fusion is calculated from the area of the peak.

Decomposition Pathway and Products

The thermal decomposition of this compound primarily proceeds via the cleavage of the carbon-nitrogen bond between the benzyl group and the quaternary nitrogen atom.[1] This initial step is characteristic of the thermal degradation of quaternary ammonium salts.

The primary decomposition products identified are:

-

Trimethylamine (N(CH₃)₃)

-

Hydrogen Bromide (HBr)

-

Various Benzyl Derivatives

The exact nature and distribution of the benzyl derivatives are dependent on the specific decomposition conditions, such as temperature, heating rate, and the surrounding atmosphere.

A proposed logical workflow for the analysis of the thermal decomposition of this compound is presented below.

Upon heating, this compound can undergo several potential decomposition reactions common to quaternary ammonium salts. The primary pathway is believed to be a nucleophilic substitution where the bromide anion attacks one of the methyl groups or the benzyl group, leading to the formation of methyl bromide or benzyl bromide and trimethylamine. Another possibility is the Hofmann elimination, though this typically requires a stronger base than bromide and the presence of a beta-hydrogen on an alkyl chain, which is absent in the benzyl and methyl groups directly attached to the nitrogen. Rearrangements such as the Stevens or Sommelet-Hauser rearrangements are also known for benzyl-substituted quaternary ammonium salts but usually occur under strongly basic conditions rather than purely thermal ones.

The proposed primary thermal decomposition pathways are illustrated in the following diagram.

Conclusion

This compound exhibits good thermal stability up to its melting point, after which it undergoes decomposition. The primary decomposition products are trimethylamine and halogenated hydrocarbons. For applications in drug development and chemical synthesis, it is crucial to consider the decomposition onset temperature to avoid degradation of the compound and the formation of unwanted byproducts. The provided experimental protocols offer a framework for the precise characterization of the thermal properties of this compound and similar compounds. Further research, particularly utilizing techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be beneficial to fully elucidate the range of "benzyl derivatives" formed during decomposition under various conditions.

References

Benzyltrimethylammonium Bromide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Benzyltrimethylammonium bromide (BTMB), a quaternary ammonium compound with diverse applications in scientific research and development. This document details its chemical and physical properties, safety and handling protocols, and key experimental methodologies.

Safety Data Sheet and Handling Precautions

Proper handling of this compound is crucial to ensure laboratory safety. The following sections summarize key safety data and handling precautions.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 5350-41-4 |

| Molecular Formula | C₁₀H₁₆BrN |

| Molecular Weight | 230.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 230-232 °C |

| Solubility | Soluble in water |

| Hygroscopicity | Hygroscopic |

Hazard Identification and Safety Precautions

This compound is classified as an irritant and is harmful if swallowed or inhaled.[1][2] It is crucial to adhere to the following safety measures:

| Hazard Classification | GHS Pictogram | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 | P264, P270, P301+P312, P330, P501 |

| Skin Irritation (Category 2) | GHS07 | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritation (Category 2) | GHS07 | P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator when working in areas with poor ventilation or when dust generation is likely.

First Aid Measures:

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

After skin contact: Wash off with soap and plenty of water.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

If inhaled: Move person into fresh air.

Handling and Storage:

-

Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of Benzyltrimethylammonium Fluorochromate (BTMAFC)

This compound serves as a precursor for the synthesis of Benzyltrimethylammonium fluorochromate (BTMAFC), a versatile oxidizing agent.[3]

Materials:

-

This compound

-

Chromium trioxide (CrO₃)

-

Hydrofluoric acid (HF, 40% aqueous solution)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Polyethylene beaker

-

Magnetic stirrer

Procedure:

-

In a 100 mL polyethylene beaker, dissolve 15 g (150 mmol) of CrO₃ in 12 mL of water.

-

With continuous stirring, add 15 mL (300 mmol) of 40% HF to the solution. An orange-red solution will be obtained.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Gradually add 35.7 g (155 mmol) of this compound to the cooled solution while stirring. An orange, soft solid will form within a greenish liquid.

-

To this mixture, add 30 mL of CH₂Cl₂.

-

Decant the orange organic phase.

-

Distill off the solvent from the organic phase to obtain BTMAFC as an orange oil. The typical yield is approximately 98%.

Phase Transfer Catalysis: Williamson Ether Synthesis (Representative Protocol)

This compound can be effectively utilized as a phase transfer catalyst to facilitate reactions between reactants in immiscible phases. The following is a representative protocol for the Williamson ether synthesis.

Materials:

-

4-Ethylphenol

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

This compound

-

Diethyl ether

-

Water

-

5% Sodium hydroxide solution

-

Sodium sulfate (anhydrous)

-

Conical vial with spin vane

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a 5 mL conical vial equipped with a spin vane, combine 4-ethylphenol and an equimolar amount of sodium hydroxide. Heat the mixture gently until a liquid is formed.

-

Add a catalytic amount of this compound to the vial.

-

Attach a reflux condenser and add methyl iodide through the top of the condenser.

-

Gently reflux the reaction mixture for one hour. Ensure the reflux is gentle to prevent the volatile methyl iodide from escaping.

-

After one hour, allow the reaction to cool to room temperature, followed by brief cooling in an ice bath.

-

Add 1-2 mL of diethyl ether and a small amount of distilled water to the vial.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with 5% sodium hydroxide solution and then with distilled water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Evaporate the solvent to isolate the product, 4-ethoxytoluene.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (Representative Protocol)

The antimicrobial properties of this compound can be quantified using standard microbiological techniques such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in sterile distilled water or a suitable solvent.

-

Preparation of Inoculum: Culture the test bacterium overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth and inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mechanism of Action and Signaling

While specific signaling pathways directly modulated by this compound in mammalian cells are not extensively characterized, the general mechanism of action for quaternary ammonium compounds (QACs) involves disruption of cellular membranes and functions.

Figure 1: Proposed Mechanism of Action for this compound. This diagram illustrates the proposed mechanism by which BTMB exerts its effects on a cell.

The cationic head of the BTMB molecule interacts with the negatively charged components of the cell membrane, leading to its disruption.[4] This increased permeability can result in leakage of intracellular components and a cascade of downstream effects. Studies on related quaternary ammonium compounds have shown that this can lead to mitochondrial dysfunction, the triggering of inflammatory responses, and ultimately, programmed cell death (apoptosis).[1][5] The lipophilic tail of the molecule is thought to facilitate its insertion into the lipid bilayer.[4]

References

The Genesis of a Quaternary Ammonium Salt: An In-depth Technical Guide to Benzyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of benzyltrimethylammonium bromide (BTMAB). A workhorse in organic synthesis and a compound of interest for its biological activity, BTMAB's story is rooted in the foundational principles of amine chemistry and has evolved with the advent of phase-transfer catalysis.

Introduction: A Historical Perspective

The journey to this compound begins with the broader exploration of quaternary ammonium compounds (QACs). In the mid-19th century, August Wilhelm von Hofmann's work on the exhaustive methylation of amines laid the groundwork for understanding the formation of these permanently charged cationic species.[1][2][3] However, it was the seminal work of Nikolai Menschutkin in 1890 that truly defined the synthesis of quaternary ammonium salts.[4] The Menschutkin reaction, the alkylation of a tertiary amine with an alkyl halide, remains the cornerstone of QAC synthesis to this day.[4]

While a singular, dated discovery of this compound is not prominently documented in early chemical literature, its synthesis is a direct and logical application of the Menschutkin reaction. The reaction of benzyl bromide with trimethylamine provides a straightforward route to BTMAB. The rise to prominence of BTMAB is intrinsically linked to the development of phase-transfer catalysis in the mid-20th century, a field pioneered by Charles Starks.[5] As a phase-transfer catalyst, BTMAB demonstrated its utility in facilitating reactions between reactants in immiscible phases, a critical advancement for many industrial and laboratory-scale organic syntheses.[6]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆BrN | [7] |

| Molecular Weight | 230.14 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 230-232 °C | |

| Solubility | Soluble in water, ethanol, and acetone. | [6] |

| CAS Number | 5350-41-4 | [9] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Shifts |

| ¹H NMR (DMSO-d₆) | Aromatic protons: multiplet in the range of 7.5-7.6 ppm. |

| Methylene protons (-CH₂-): ~4.6 ppm. | |

| Methyl protons (-N(CH₃)₃): ~3.1 ppm. | |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons: in the range of 125-140 ppm. |

| Methylene carbon (-CH₂-): ~68-70 ppm. | |

| Methyl carbons (-N(CH₃)₃): ~52-53 ppm. | |

| Infrared (IR) | Aromatic C-H stretching: ~3000-3100 cm⁻¹. |

| Aliphatic C-H stretching: ~2900-3000 cm⁻¹. | |

| C-N stretching: ~1470-1490 cm⁻¹. |

Experimental Protocols

The synthesis of this compound is a classic example of the Menschutkin reaction. Below are detailed methodologies for its preparation.

Historical Synthesis: The Menschutkin Reaction

This protocol is based on the foundational principles of the Menschutkin reaction for the synthesis of quaternary ammonium salts.

Materials:

-

Benzyl bromide

-

Trimethylamine (as a solution in a suitable solvent, e.g., ethanol or THF)

-

Anhydrous diethyl ether

-

Reaction flask with a magnetic stirrer and reflux condenser

-

Ice bath

Procedure:

-

In a reaction flask, dissolve benzyl bromide in a minimal amount of a suitable solvent like ethanol or tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of a trimethylamine solution to the cooled benzyl bromide solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

-

A white precipitate of this compound will form.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield pure this compound.

Role as a Phase-Transfer Catalyst

This compound's primary application is as a phase-transfer catalyst. It facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs.

Applications in Drug Development and Research

Beyond its role in synthesis, this compound and other QACs have been investigated for their biological activities.

-

Antimicrobial Agents: QACs, in general, exhibit broad-spectrum antimicrobial activity and are used as disinfectants and antiseptics.[6] Their cationic nature allows them to interact with and disrupt the negatively charged cell membranes of bacteria.

-

Drug Delivery: The surfactant properties of BTMAB make it a candidate for use in drug delivery systems, potentially enhancing the solubility and bioavailability of poorly water-soluble drugs.[9]

Conclusion

From its theoretical underpinnings in the 19th-century studies of amines to its indispensable role in modern organic synthesis, this compound is a testament to the enduring power of fundamental chemical principles. Its journey from a simple product of the Menschutkin reaction to a key enabler of complex chemical transformations highlights its significance in the fields of chemical research and development. This guide provides the foundational knowledge necessary for researchers and professionals to effectively utilize this versatile quaternary ammonium salt in their work.

References

- 1. Hofmann Elimination Reaction | TCI AMERICA [tcichemicals.com]

- 2. Hofmann elimination [medbox.iiab.me]

- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 4. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 5. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. CAS 5350-41-4: this compound [cymitquimica.com]

Methodological & Application

Application Notes and Protocols: Benzyltrimethylammonium Bromide as a Phase Transfer Catalyst in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the preparation of symmetrical and unsymmetrical ethers. This SN2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. However, the classical Williamson synthesis often requires strong bases and anhydrous conditions, which can be limiting for sensitive substrates. The introduction of phase transfer catalysis (PTC) has significantly broadened the scope and applicability of this reaction by enabling the use of aqueous bases and facilitating the reaction between reactants in immiscible phases.